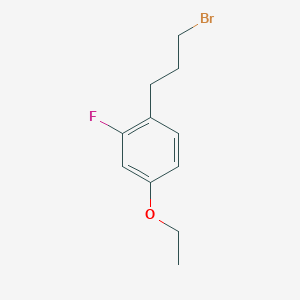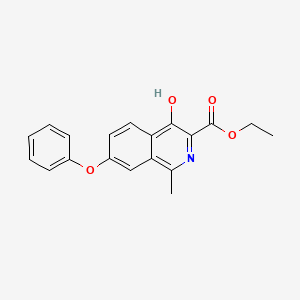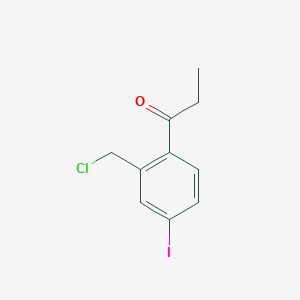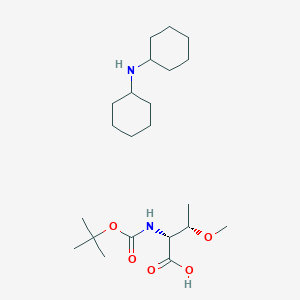
Boc-D-Thr(Me)-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Thr(Me)-OH.DCHA: is a derivative of threonine, an amino acid. The compound is often used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group (tert-butyloxycarbonyl) is a protecting group for the amino group, which is commonly used in organic synthesis to prevent unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Thr(Me)-OH.DCHA typically involves the protection of the amino group of threonine with a Boc group. This is followed by the methylation of the hydroxyl group. The final product is then combined with dicyclohexylamine (DCHA) to form the salt. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-D-Thr(Me)-OH.DCHA can undergo oxidation reactions, particularly at the methylated hydroxyl group.
Reduction: The compound can be reduced, although this is less common due to the stability of the Boc group.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the methylated threonine.
Reduction: Reduced forms of the compound, although less common.
Substitution: Substituted derivatives where the Boc group is replaced or modified.
Applications De Recherche Scientifique
Chemistry: Boc-D-Thr(Me)-OH.DCHA is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, the compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: this compound is utilized in the development of therapeutic peptides. These peptides can act as hormones, enzymes, or inhibitors in various medical treatments.
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mécanisme D'action
The mechanism of action of Boc-D-Thr(Me)-OH.DCHA primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparaison Avec Des Composés Similaires
Boc-D-Thr-OH: Another threonine derivative used in peptide synthesis.
Boc-D-Thr(Bzl)-OH: A benzylated derivative of threonine.
Boc-L-Thr-OH: The L-isomer of Boc-D-Thr-OH.
Uniqueness: Boc-D-Thr(Me)-OH.DCHA is unique due to its methylated hydroxyl group, which can influence the compound’s reactivity and the properties of the resulting peptides. This methylation can enhance the stability and bioavailability of peptide drugs, making it a valuable compound in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C22H42N2O5 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13)/t;6-,7+/m.0/s1 |
Clé InChI |
WACBNLRFVGEKFE-HLISZSCWSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



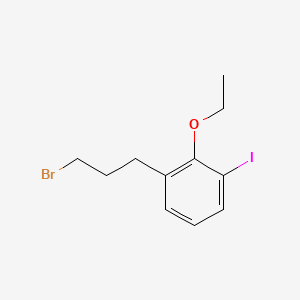
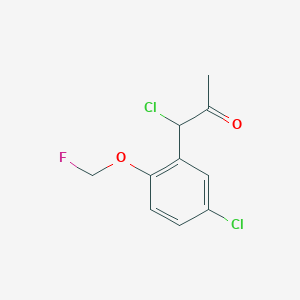


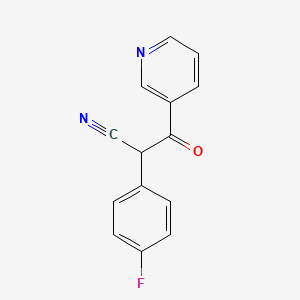
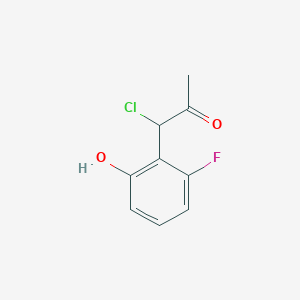
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)

